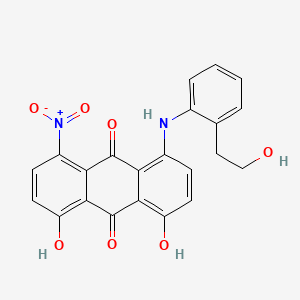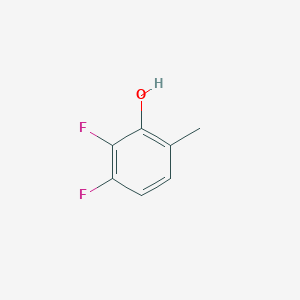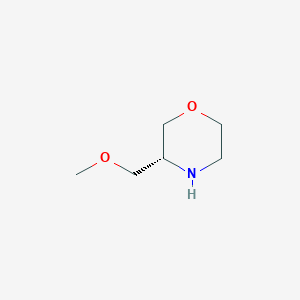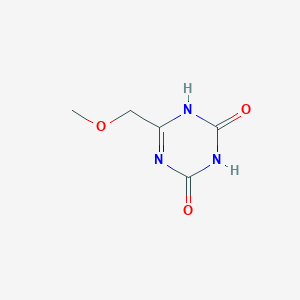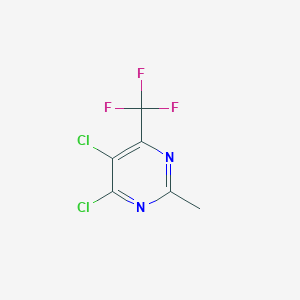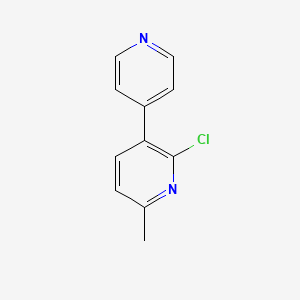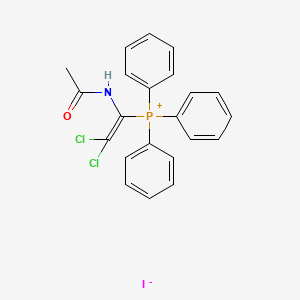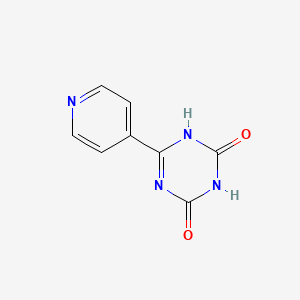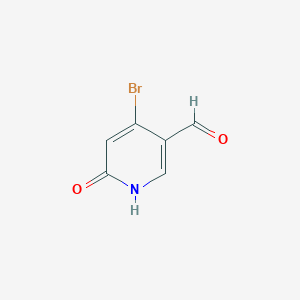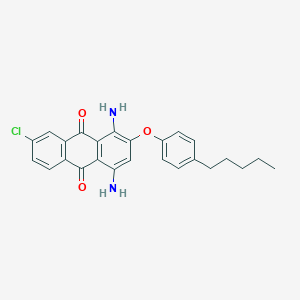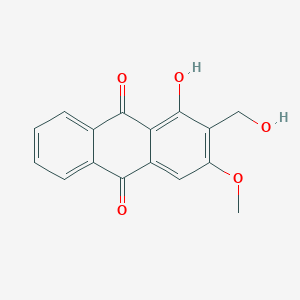
1-Hydroxy-2-(hydroxymethyl)-3-methoxyanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-2-(hydroxymethyl)-3-methoxyanthracene-9,10-dione is an organic compound belonging to the anthraquinone family Anthraquinones are known for their vibrant colors and are often used as dyes
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-2-(hydroxymethyl)-3-methoxyanthracene-9,10-dione typically involves the functionalization of anthraquinone derivatives. One common method includes the hydroxylation of anthraquinone followed by the introduction of hydroxymethyl and methoxy groups through specific reagents and catalysts. The reaction conditions often require controlled temperatures and pH levels to ensure the desired functional groups are correctly positioned on the anthraquinone core.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts such as palladium on carbon (Pd/C) and solvents like acetic acid can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Hydroxy-2-(hydroxymethyl)-3-methoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions involving nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted anthraquinones.
Aplicaciones Científicas De Investigación
1-Hydroxy-2-(hydroxymethyl)-3-methoxyanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes due to its structural similarity to natural anthraquinones.
Medicine: Explored for its potential anticancer properties, as anthraquinones are known to interfere with DNA replication in cancer cells.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism by which 1-Hydroxy-2-(hydroxymethyl)-3-methoxyanthracene-9,10-dione exerts its effects involves its interaction with molecular targets such as enzymes and DNA. The hydroxyl and methoxy groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially inhibiting enzyme activity or interfering with DNA replication. These interactions can disrupt cellular processes, leading to its observed biological effects.
Comparación Con Compuestos Similares
- 1-Hydroxy-2-(hydroxymethyl)anthraquinone
- 1-Hydroxy-3-methoxyanthraquinone
- 2-Hydroxy-3-methoxyanthraquinone
Comparison: 1-Hydroxy-2-(hydroxymethyl)-3-methoxyanthracene-9,10-dione is unique due to the presence of both hydroxymethyl and methoxy groups on the anthraquinone core. This combination of functional groups provides distinct chemical properties and reactivity compared to other similar compounds. For example, the hydroxymethyl group can participate in additional hydrogen bonding, enhancing its potential interactions with biological targets.
Propiedades
Número CAS |
184916-38-9 |
|---|---|
Fórmula molecular |
C16H12O5 |
Peso molecular |
284.26 g/mol |
Nombre IUPAC |
1-hydroxy-2-(hydroxymethyl)-3-methoxyanthracene-9,10-dione |
InChI |
InChI=1S/C16H12O5/c1-21-12-6-10-13(16(20)11(12)7-17)15(19)9-5-3-2-4-8(9)14(10)18/h2-6,17,20H,7H2,1H3 |
Clave InChI |
TYKBLFIFAWWLCZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C2C(=C1)C(=O)C3=CC=CC=C3C2=O)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



